molecular formula C6H10BrCl B260999 trans-1-Bromo-2-chlorocyclohexane

trans-1-Bromo-2-chlorocyclohexane

Cat. No.: B260999
M. Wt: 197.5 g/mol
InChI Key: YUIQHWAQFBGYLI-WDSKDSINSA-N
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Description

Molecular Structure and Identification trans-1-Bromo-2-chlorocyclohexane (C₆H₁₀BrCl) is a dihalogenated cyclohexane derivative with bromine and chlorine substituents at the 1- and 2-positions, respectively, in a trans configuration. Its stereochemistry is confirmed by the SMILES notation C1CC[C@@H]([C@H](C1)Cl)Br, where the @@ and @ symbols denote the absolute configuration of the chiral centers . The compound has an average molecular mass of 197.50 g/mol and a monoisotopic mass of 195.96544 g/mol . Key identifiers include the MDL number MFCD00234236 and CAS RN 33645-99-7 .

Synthesis
The compound is synthesized via anti-addition during the reaction of cyclohexene with bromine (Br₂) in saturated aqueous sodium chloride. This generates a bromonium ion intermediate, which undergoes nucleophilic attack by chloride (Cl⁻) to yield the trans dihalide .

For example, syn-elimination reactions with complex bases (e.g., NaNH₂-NaOR) favor dehydrochlorination over dehydrobromination (54–65% yield), highlighting the influence of leaving-group ability and steric factors . Applications include its use in EXAFS spectroscopy studies to probe conformational dynamics in inclusion compounds .

Properties

IUPAC Name

(1S,2S)-1-bromo-2-chlorocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIQHWAQFBGYLI-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers

a. trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl)

  • Structure : Bromine and chlorine are positioned at the 1- and 4-positions, respectively, in a trans configuration.
  • Symmetry : The 1,4-trans substitution creates a plane of symmetry, rendering the compound achiral , unlike the chiral 1,2-trans isomer .
  • Reactivity : The lack of adjacent substituents prevents syn-elimination pathways observed in the 1,2-isomer.

b. 1-Bromo-3-chlorocyclohexane (C₆H₁₀BrCl)

  • Stereochemistry : Both cis and trans isomers exist, but the 1,3 substitution reduces steric strain compared to 1,2 isomers.
  • Chirality : The trans-1,3 isomer is achiral due to internal symmetry, while cis-1,3 may exhibit chirality depending on substituent orientations .

Table 1: Structural Comparison of trans-1-Bromo-2-chlorocyclohexane and Positional Isomers

Compound Molecular Formula Average Mass (g/mol) CAS RN Chirality Key Reactivity Feature
trans-1-Bromo-2-chloro C₆H₁₀BrCl 197.50 33645-99-7 Chiral Syn-elimination favored
trans-1-Bromo-4-chloro C₆H₁₀BrCl 197.50 18656-14-9 Achiral No syn-elimination
cis-1-Bromo-2-chloro C₆H₁₀BrCl 197.50 13898-96-9 Chiral* Potential stereochemical strain

*Chirality depends on substituent orientations.

Stereoisomers: Cis vs. Trans

cis-1-Bromo-2-chlorocyclohexane

  • Reactivity : Unlike the trans isomer, cis-1-bromo-2-chloro may favor alternative elimination pathways due to differing spatial arrangements of leaving groups.

Comparison with Other Dihalides

a. trans-1,4-Dichlorocyclohexane (C₆H₁₀Cl₂)

  • Structure : Two chlorine atoms at the 1- and 4-positions in trans configuration.
  • Reactivity : Lacks bromine’s polarizability, leading to slower nucleophilic substitution compared to bromo-chloro analogs .

b. trans-1-Bromo-2-methylcyclohexane (C₇H₁₃Br)

  • Steric Effects : The methyl group introduces greater steric hindrance than chlorine, altering elimination kinetics and transition states .

Reactivity in Elimination Reactions

Table 2: Syn-Elimination Outcomes in this compound vs. Analogues

Compound Base System Major Pathway Yield Notes
trans-1-Bromo-2-chloro NaNH₂-NaOR Dehydrochlorination 54–65% Crown ethers alter selectivity
trans-1-Bromo-4-chloro NaNH₂-NaOR No elimination N/A Non-adjacent leaving groups
cis-1-Bromo-2-chloro NaNH₂-NaOR Undetermined N/A Likely competing pathways

Q & A

Basic Question: What is the stereochemical mechanism for synthesizing trans-1-bromo-2-chlorocyclohexane?

Answer:
The synthesis involves bromonium ion formation during alkene bromination. Cyclohexene reacts with Br₂ to form a bromonium ion intermediate. In saturated aqueous NaCl, nucleophilic attack occurs by Cl⁻ (from NaCl) and water. Anti-addition of Br and Cl results in the trans diastereomer due to steric hindrance and orbital orientation .
Key Steps:

  • Bromonium ion intermediate formation.
  • Anti-attack by Cl⁻ (for dihalide) or water (for bromohydrin).
  • Stereochemical control via solvent polarity and nucleophile concentration.

Basic Question: How do I distinguish this compound from its cis isomer?

Answer:
Use NMR spectroscopy :

  • ¹H NMR : Axial-equatorial coupling in trans isomers shows distinct splitting patterns due to vicinal coupling constants (J ~2–4 Hz for axial-equatorial vs. ~8–10 Hz for axial-axial in cis) .
  • ¹³C NMR : Chemical shifts for Br/Cl-bearing carbons differ due to steric and electronic effects.

Advanced Question: How can reaction conditions be optimized to maximize trans isomer yield?

Answer:
Optimize variables:

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize bromonium ions, favoring Cl⁻ attack over water.
  • Nucleophile concentration : Higher [Cl⁻] reduces bromohydrin byproducts .
  • Temperature : Lower temperatures slow ring-flipping, preserving stereochemical integrity.
    Table 1 : Example Optimization Parameters
VariableEffect on trans YieldReference
[Cl⁻] = 2.0 M↑ Yield (85%)
Solvent = DCM↑ Diastereoselectivity

Advanced Question: What computational methods validate the stereochemical outcomes of this reaction?

Answer:
Density Functional Theory (DFT) simulations model bromonium ion intermediates and transition states:

  • Calculate energy barriers for Cl⁻ vs. H₂O attack.
  • Predict stereochemical outcomes via orbital overlap analysis.
    Key Findings :
  • trans isomer is energetically favored by 3–5 kcal/mol due to reduced steric clash .

Advanced Question: How do isotopic labeling studies clarify the reaction mechanism?

Answer:
Use ¹⁸O-labeled H₂O or ³⁶Cl⁻ to track nucleophilic pathways:

  • Mass spectrometry identifies labeled products (e.g., bromohydrin vs. dihalide).
  • Kinetic isotope effects (KIE) confirm rate-determining steps (e.g., bromonium ion formation vs. nucleophilic attack) .

Basic Question: What safety precautions are required for handling this compound?

Answer:
Follow GHS guidelines:

  • Hazard Class : H226 (flammable liquid).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Question: How does steric hindrance influence the reactivity of this compound in SN2 reactions?

Answer:
The trans configuration creates axial-equatorial positioning of Br/Cl, reducing backside attack feasibility in SN2:

  • Kinetic Studies : Lower reaction rates compared to less hindered analogs (e.g., 1-bromobutane).
  • Steric Maps : Molecular dynamics simulations show hindered approach of nucleophiles .

Basic Question: What spectroscopic techniques confirm the absence of cis isomer contamination?

Answer:

  • IR Spectroscopy : C-Br and C-Cl stretching frequencies shift slightly between cis and trans (e.g., C-Br: ~560 cm⁻¹ for trans vs. ~550 cm⁻¹ for cis) .
  • Chromatography : HPLC with chiral columns resolves enantiomers (if present) .

Advanced Question: How do solvent effects alter the diastereomeric ratio in synthesis?

Answer:
Solvent polarity and proticity modulate nucleophilicity and transition state stabilization:

  • Polar Protic (H₂O) : Favors bromohydrin (H₂O attack).
  • Polar Aprotic (DCM) : Favors dihalide (Cl⁻ attack).
    Table 2 : Solvent Impact on Product Distribution
SolventDiastereomer Ratio (trans:cis)Reference
H₂O/NaCl70:30
DCM/NaCl90:10

Advanced Question: What strategies resolve contradictions in reported reaction yields?

Answer:
Address variability via:

  • Reproducibility Checks : Standardize reagent purity and reaction setup.
  • Data Triangulation : Cross-validate with DFT, kinetics, and experimental yields.
  • Error Analysis : Quantify uncertainties in GC/MS or NMR integration .

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